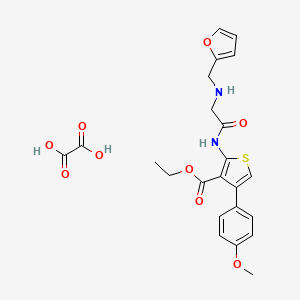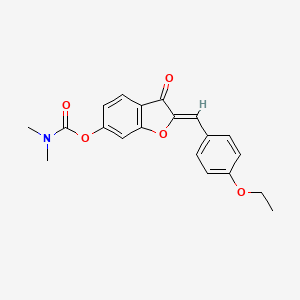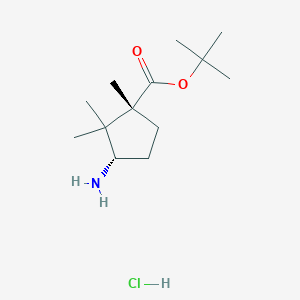
Tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride, also known as tBu-ACPC, is a chemical compound. It has a molecular weight of 200.28 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a storage temperature requirement of 2-8°C and should be kept in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis and structural characterization of related cyclic amino acid esters demonstrate the compound's utility in organic synthesis. For instance, Moriguchi et al. (2014) synthesized a related compound via an intramolecular lactonization reaction, highlighting the structural complexity and synthetic versatility of such molecules. The structural elucidation was achieved using NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, emphasizing the compound's bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group is frequently used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive compounds. Westphal et al. (2015) documented the physicochemical data of drug analogues, comparing the tert-butyl group with other substituents like pentafluorosulfanyl and trifluoromethyl, to understand its impact on drug properties (Westphal et al., 2015).
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis, demonstrating its importance in creating enantiomerically pure molecules, which are crucial in drug development. For example, Davies et al. (2003) described the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-enantiomers of a similar compound by parallel kinetic resolution, underlining the significance of such compounds in asymmetric synthesis (Davies et al., 2003).
Material Science and Catalysis
In material science and catalysis, tert-butyl-substituted compounds have been studied for their potential applications. For instance, Keess & Oestreich (2017) explored cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents in catalytic reactions, showcasing their utility in incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(13,4)5;/h9H,7-8,14H2,1-6H3;1H/t9-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREGJLMIIOZLBJ-NAWISMDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC(C)(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)

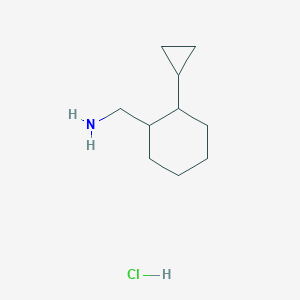

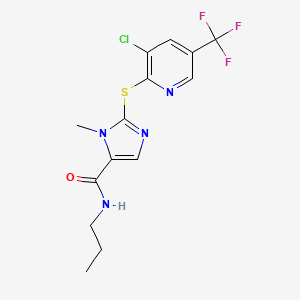
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2672058.png)
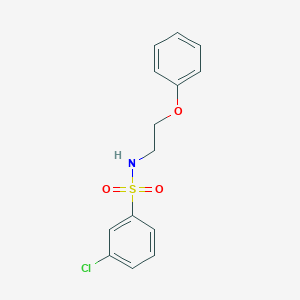
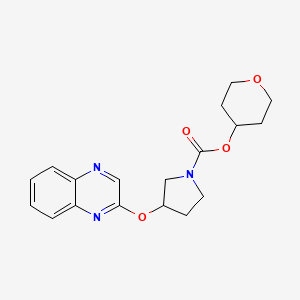


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)
